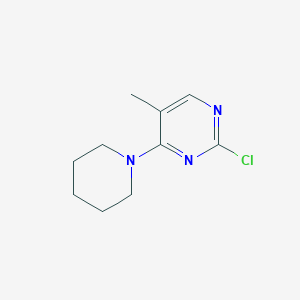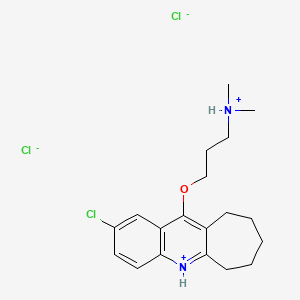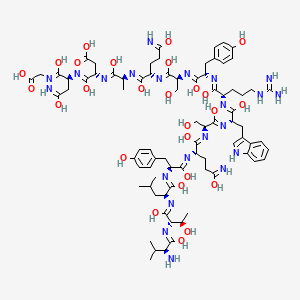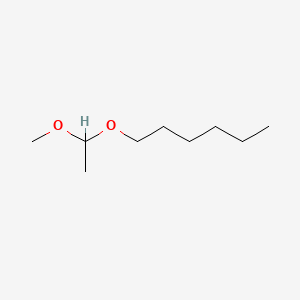
Desaroside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desaroside is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a steroid glycoside, specifically a cardenolide, which is a type of compound known for its biological activity, particularly in the context of cardiac health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desaroside typically involves the glycosylation of a steroidal aglycone with a sugar moiety. This process can be carried out using various glycosyl donors and catalysts to facilitate the reaction. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates, while catalysts such as silver triflate or boron trifluoride etherate are employed to promote the glycosylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of the compound from natural sources, such as plants that produce cardenolides. This extraction process typically includes steps like solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Desaroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the glycosidic linkage or the steroidal backbone, leading to different structural analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
科学的研究の応用
Desaroside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: this compound is studied for its effects on cellular processes, particularly in cardiac cells.
Medicine: Due to its cardiotonic properties, this compound is investigated for potential therapeutic applications in treating heart conditions.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
作用機序
Desaroside exerts its effects primarily through the inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which enhances cardiac contractility. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase pump, and the pathways involved are related to calcium signaling and cardiac muscle contraction.
類似化合物との比較
Similar Compounds
Digitoxin: Another cardenolide with similar cardiotonic properties.
Ouabain: A well-known inhibitor of the sodium-potassium ATPase pump.
Digoxin: A widely used cardiac glycoside with therapeutic applications.
Uniqueness of Desaroside
This compound is unique due to its specific glycosidic linkage and the particular structure of its steroidal aglycone. These structural features contribute to its distinct biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic use.
特性
| 101418-20-6 | |
分子式 |
C30H44O9 |
分子量 |
548.7 g/mol |
IUPAC名 |
3-[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-20,23-27,33-35H,5-10,12-14H2,1-4H3/t15?,17-,18+,19-,20?,23?,24+,25?,26?,27+,28+,29-,30+/m1/s1 |
InChIキー |
OFHFAWOWNDPPEH-ACXZCSKNSA-N |
異性体SMILES |
CC1[C@@H](C(C([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3C(=O)C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)CC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)




